molecular formula C16H21N3O2 B11775072 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11775072
M. Wt: 287.36 g/mol
InChI Key: DHSRZPBGJNQYDB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydro-cyclopenta[d]pyrimidine ring, and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The resulting intermediate is then further reacted with piperidine and carboxylated to form the final product.

Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure and potential biological activities make it a subject of interest in medicinal chemistry, particularly for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O2/c20-16(21)11-3-2-8-19(9-11)15-12-4-1-5-13(12)17-14(18-15)10-6-7-10/h10-11H,1-9H2,(H,20,21)

InChI Key

DHSRZPBGJNQYDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2CCC3)C4CC4)C(=O)O

Origin of Product

United States

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